5,6-Dimethoxy-2-(4-piperidinyl)methyleneindan-1-one
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Overview
Description
5,6-Dimethoxy-2-(4-piperidinyl)methyleneindan-1-one is a chemical compound with the molecular formula C17H23NO3 and a molecular weight of 289.37 g/mol . This compound is known for its role as an impurity of Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease . It is a pale yellow solid with a melting point of 258-260°C .
Preparation Methods
The synthesis of 5,6-Dimethoxy-2-(4-piperidinyl)methyleneindan-1-one involves multiple steps. One common synthetic route starts with the preparation of the key intermediate, 2,3-dihydro-5,6-dimethoxy-2-[(piperidin-4-yl)methyl]inden-1-one . This intermediate is then derivatized to form the final compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
5,6-Dimethoxy-2-(4-piperidinyl)methyleneindan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like Oxone® and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to the formation of alcohols .
Scientific Research Applications
This compound has several scientific research applications. It is primarily used in the study of acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer’s . Researchers also explore its use in medicinal chemistry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-2-(4-piperidinyl)methyleneindan-1-one involves its interaction with acetylcholinesterase (AChE). It binds to both the peripheral and active sites of the enzyme, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft, which is beneficial in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
5,6-Dimethoxy-2-(4-piperidinyl)methyleneindan-1-one is similar to other acetylcholinesterase inhibitors, such as Donepezil and its derivatives . it is unique in its specific structure and the presence of the piperidin-4-yl group, which may contribute to its distinct binding properties and potency . Other similar compounds include 2,3-dihydro-5,6-dimethoxy-2-[(piperidin-4-yl)methyl]inden-1-one and its various derivatives .
Properties
IUPAC Name |
5,6-dimethoxy-2-(piperidin-4-ylmethylidene)-3H-inden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h7,9-11,18H,3-6,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJVFLZZPSQKFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3CCNCC3)C2=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694053 |
Source
|
Record name | 5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149874-91-9 |
Source
|
Record name | 5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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